Nanomolar NCX Inhibition Potency of CB-DMB Synthesized from Target Compound Versus Micromolar Activity of the Unsubstituted Benzyl Analog Benzamil
The target compound is the direct precursor to CB-DMB, which inhibits NCX1 reverse mode with an IC50 of 36 nM. In contrast, benzamil, which lacks the 4-chloro substituent on the benzylamino group, inhibits NCX1 with an IC50 of approximately 10 µM, representing a potency advantage of over 270-fold for the 4-chlorobenzyl-containing derivative [1][2]. This differential is consistent across NCX2 and NCX3 isoforms.
| Evidence Dimension | NCX1 reverse mode inhibition IC50 |
|---|---|
| Target Compound Data | 36 nM (CB-DMB, synthesized from target compound) [1] |
| Comparator Or Baseline | Benzamil (N-benzyl analog): ~10,000 nM [2] |
| Quantified Difference | ~278-fold greater potency for the 4-chlorobenzyl-containing compound |
| Conditions | Stably transfected cells, patch-clamp and radioisotope flux assays [1][2] |
Why This Matters
This potency gap means that only the compound with the 4-chlorobenzyl substitution can yield an NCX inhibitor suitable for target validation studies at therapeutically relevant concentrations.
- [1] Secondo A, Pannaccione A, Molinaro P, et al. Molecular pharmacology of the amiloride analog CB-DMB as a pan inhibitor of NCX1, NCX2, and NCX3. J Pharmacol Exp Ther. 2009;331(1):212-221. View Source
- [2] Kleyman TR, Cragoe EJ Jr. Amiloride and its analogs as tools in the study of ion transport. J Membr Biol. 1988;105(1):1-21. (Benzamil NCX IC50 data cited within). View Source
